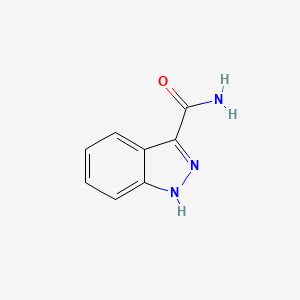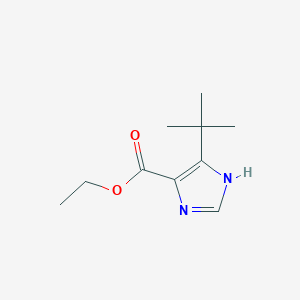![molecular formula C6H3Cl2N3 B1321239 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 888720-61-4](/img/structure/B1321239.png)
4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine
説明
4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that is part of a broader class of triazine derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various derivatives of pyrrolo[2,1-f][1,2,4]triazine and their synthesis, chemical properties, and biological activities.
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives is a key area of research. One study describes the synthesis of substituted pyrrolo[2,1-f][1,2,4]triazines as inhibitors of tyrosine kinase activity, which are important in the regulation of angiogenesis and tumor growth . Another paper reports the preparation of heterocycles through the interaction of an intermediate compound with various reagents to furnish triazine derivatives with potential anti-tumor properties . Additionally, a one-pot preparation method for pyrrolo[2,1-f][1,2,4]triazine derivatives is described, highlighting the efficiency of the synthetic process .
Molecular Structure Analysis
The molecular structure of pyrrolo[2,1-f][1,2,4]triazine derivatives is crucial for their biological activity. The design and evaluation of these compounds involve detailed structure-activity relationship studies. For instance, the introduction of different substituents on the pyrrolo[2,1-f][1,2,4]triazine core can significantly affect the potency and selectivity of the compounds as kinase inhibitors . The molecular docking studies mentioned in one of the papers suggest a mechanism of action for the antiviral activity of these compounds, which involves the inhibition of neuraminidase .
Chemical Reactions Analysis
The chemical reactivity of pyrrolo[2,1-f][1,2,4]triazine derivatives is another area of interest. One paper discusses the unusual chemical reactivity of certain novel 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines, which are related to the compounds of interest . The study of their nucleophilic displacements and the effects of different reaction conditions provides insights into the chemical behavior of these heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,1-f][1,2,4]triazine derivatives are influenced by their molecular structure. The introduction of fluorous tags, as described in one study, can aid in the purification of reaction mixtures, which is an important aspect of chemical synthesis . The oral bioavailability of these compounds, as well as their solubility and stability, are critical parameters that determine their potential as therapeutic agents .
科学的研究の応用
Synthesis Methodologies
- Pyrrolo[2,1-f][1,2,4]triazine is an essential regulatory starting material in the production of the antiviral drug remdesivir. A new synthetic methodology for Compound 1 (4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine) has been developed. This process, utilizing simple building blocks like pyrrole, chloramine, and formamidine acetate, was optimized to improve safety and scale-up for the preparation of larger quantities (Roy et al., 2021).
- Another study describes a one-pot preparation method for 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine, emphasizing its facile synthesis and potential for producing various derivatives (Quintela et al., 1996).
Biological Applications
- The compound has been explored in the synthesis of pyrrolo[2,1‐f][1,2,4]triazine C‐nucleosides with structural variations. These derivatives, particularly those with cyano groups, showed potent cytotoxic activity against various cancer cell lines (Li et al., 2018).
- In medicinal chemistry, 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine has been used as a scaffold for kinase inhibitors, showing effectiveness in inhibiting cellular proliferation in cancer cell lines (Hunt et al., 2004).
- It is recognized as a "privileged scaffold" in drug discovery due to its versatility and potential to yield derivatives with a wide range of biological activities, such as kinase inhibition and cytotoxicity against cancer cell lines (Song et al., 2013).
Versatile Applications in Drug Discovery
- The compound's unique structure has made it a subject of interest in various fields of drug discovery, including as a template for kinase inhibitors and C-nucleosides. Its history and importance in chemistry and drug discovery are well-documented (Ott & Favor, 2017).
Synthesis and Evaluation for Specific Diseases
- Specific synthesis methods and biological evaluations have been developed for 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine derivatives, targeting diseases like cancer and exploring their potential as PET ligands for IGF-1R imaging in cancer tissues (Majo et al., 2013).
将来の方向性
Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle to target kinases in cancer therapy. It’s an integral part of several kinase inhibitors and nucleoside drugs, including avapritinib and remdesivir . This suggests that future research may focus on developing more drugs based on this scaffold.
特性
IUPAC Name |
4,5-dichloropyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFRWQJHIBMRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Cl)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269870 | |
| Record name | 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine | |
CAS RN |
888720-61-4 | |
| Record name | 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888720-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)
![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)




![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)

